molecular formula C23H25N3O2S B2728334 N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 894018-50-9

N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2728334
CAS No.: 894018-50-9
M. Wt: 407.53
InChI Key: DVFDPRFCEOQGTH-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,3-thiazole core substituted at the 2-position with a 3-methylphenyl group and at the 4-position with a methyl group. The thiazole ring is connected via an ethyl linker to an ethanediamide (oxalamide) group, which is further substituted with a 3,4-dimethylphenyl moiety.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-14-6-5-7-18(12-14)23-25-17(4)20(29-23)10-11-24-21(27)22(28)26-19-9-8-15(2)16(3)13-19/h5-9,12-13H,10-11H2,1-4H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFDPRFCEOQGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves the following steps:

    Formation of Thiazole Intermediate: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Coupling with Oxalamide: The thiazole intermediate is then coupled with an oxalamide precursor using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenation using bromine in chloroform, nitration using nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on their heterocyclic cores, substituent patterns, and biological activities. Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activities/Properties References
N'-(3,4-Dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide 1,3-Thiazole 3-Methylphenyl (C2), methyl (C4), ethanediamide-3,4-dimethylphenyl Hypothesized enzyme inhibition (structural analogy)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Methylphenyl (C5), 4-chlorobenzylidene Insecticidal, fungicidal
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 3,5-Dimethylphenyl (C5), 4-(methylsulfanyl)benzylidene Planar structure with intermolecular H-bonding
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine 1,3-Thiazole + Oxadiazole Substituted oxadiazole (C5), phenyl (C4) Antimicrobial (inferred from oxadiazole derivatives)
Benzenesulfonamide,4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)- 1,3,4-Thiadiazole 5-Methyl, benzenesulfonamide Antibacterial (sulfonamide-thiadiazole hybrids)

Key Observations

Core Heterocycle Differences :

  • The query compound’s 1,3-thiazole core contrasts with 1,3,4-thiadiazole (one additional nitrogen) in and . Thiadiazoles generally exhibit enhanced planarity and electronic delocalization, which may improve binding to enzymatic targets but reduce metabolic stability compared to thiazoles .
  • Oxadiazole derivatives () replace sulfur with oxygen, altering polarity and hydrogen-bonding capacity, which can influence bioavailability .

Ethanediamide vs.

Biological Activity Trends: Thiazole-thiadiazole hybrids (e.g., ) are frequently associated with antifungal and insecticidal activities, likely due to interactions with fungal cytochrome P450 or insect acetylcholine receptors .

Biological Activity

N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

\text{N 3 4 dimethylphenyl N 2 4 methyl 2 3 methylphenyl 1 3 thiazol 5 yl ethyl}ethanediamide}

Pharmacological Properties

Recent studies have highlighted various biological activities associated with thiazole derivatives, including:

  • Anticancer Activity : Thiazole-containing compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole moieties have demonstrated IC50 values in the low micromolar range against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells .
  • Anticonvulsant Activity : The presence of thiazole rings has been linked to anticonvulsant properties. In one study, a derivative with a similar structure exhibited an effective dose (ED50) of 18.4 mg/kg in animal models .
  • Antibacterial and Antifungal Activity : Some thiazole derivatives have been evaluated for their antibacterial and antifungal properties. For example, certain compounds showed promising results against various pathogenic fungi .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Many thiazoles act as enzyme inhibitors, which can disrupt metabolic pathways in cancer cells.
  • Interference with Cell Signaling : These compounds may modulate signaling pathways involved in cell proliferation and apoptosis.
  • DNA Interaction : Some thiazole derivatives have been shown to bind to DNA, leading to cytotoxic effects.

Study 1: Anticancer Activity

In a study by Evren et al. (2019), novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized and tested against cancer cell lines. The compound demonstrated strong selectivity against both NIH/3T3 and A549 cells with significant cytotoxicity (IC50 values below 10 µM) .

CompoundCell LineIC50 (µM)
19NIH/3T3<10
19A549<10

Study 2: Anticonvulsant Activity

Another investigation focused on the anticonvulsant potential of thiazole derivatives demonstrated that compounds with specific substitutions exhibited pronounced activity in the scPTZ model .

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
218.4170.29.2

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